N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a pyrrolidinylmethyl group and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the pyrrolidinylmethyl group through nucleophilic substitution reactions. The final step involves the coupling of the thiophene derivative with 4-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-methoxybenzamide
- N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide
Uniqueness
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is unique due to the presence of both a fluorobenzamide moiety and a pyrrolidinylmethyl-substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(16(12)11-21-9-3-4-10-21)20-17(22)14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXKDZDMIBSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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